molecular formula C15H23N3 B1621499 (R)-1-(1-benzylpyrrolidin-3-yl)piperazine CAS No. 1032446-28-8

(R)-1-(1-benzylpyrrolidin-3-yl)piperazine

Cat. No. B1621499
M. Wt: 245.36 g/mol
InChI Key: QRCCCCZXXGZOGG-OAHLLOKOSA-N
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Description

(R)-1-(1-benzylpyrrolidin-3-yl)piperazine, also known as R(+)-BP, is a chemical compound that belongs to the class of piperazine derivatives. It is a stereoisomer of S(-)-BP, which is a psychoactive drug that acts on the central nervous system. R(+)-BP has been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of R(+)-BP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. R(+)-BP has been found to be a selective agonist of the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. It has also been found to have affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression.

Biochemical And Physiological Effects

R(+)-BP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. R(+)-BP has also been found to have analgesic and anti-inflammatory effects, which are likely due to its ability to modulate the activity of the immune system. In addition, R(+)-BP has been found to have anxiolytic effects, reducing anxiety and stress.

Advantages And Limitations For Lab Experiments

R(+)-BP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to be relatively safe and well-tolerated in animal studies. However, there are also limitations to using R(+)-BP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration. In addition, R(+)-BP has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.

Future Directions

There are several future directions for the study of R(+)-BP. One area of research is the development of new therapeutic applications for R(+)-BP. For example, it may be useful in the treatment of chronic pain, depression, and anxiety. Another area of research is the investigation of the mechanism of action of R(+)-BP, which may lead to the development of new drugs that target the dopamine and serotonin systems. Finally, more studies are needed to determine the safety and efficacy of R(+)-BP in humans, which will require further preclinical and clinical trials.

Scientific Research Applications

R(+)-BP has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. R(+)-BP has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. In addition, it has been investigated for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

1-[(3R)-1-benzylpyrrolidin-3-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-2-4-14(5-3-1)12-17-9-6-15(13-17)18-10-7-16-8-11-18/h1-5,15-16H,6-13H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCCCCZXXGZOGG-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCNCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N2CCNCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364049
Record name (R)-1-(1-benzylpyrrolidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(1-benzylpyrrolidin-3-yl)piperazine

CAS RN

1032446-28-8
Record name (R)-1-(1-benzylpyrrolidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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